ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of thiazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety. The final step involves the esterification of the carboxylate group.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrrole Introduction: The pyrrole ring is introduced through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone, under basic conditions.
Esterification: The final esterification step involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrrole rings allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar in structure but may have different substituents on the thiazole or pyrrole rings.
Thiazole Derivatives: Compounds with variations in the thiazole ring, such as different alkyl or aryl groups.
Pyrrole Derivatives: Compounds with modifications to the pyrrole ring, including different substituents or additional functional groups.
Uniqueness
This compound is unique due to its specific combination of thiazole and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O3S2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S2/c1-3-22-13(21)10-8-23-14(17-10)18-12(20)11-9(2)16-15(24-11)19-6-4-5-7-19/h4-8H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
XTFRLCHKEANNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C |
Origin of Product |
United States |
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